2-Imidazoline, 2-((2-(diethylamino)ethyl)thio)-, dihydrochloride
Description
2-Imidazoline, 2-((2-(diethylamino)ethyl)thio)-, dihydrochloride is a heterocyclic compound featuring a saturated five-membered imidazoline ring with a sulfur-containing diethylaminoethyl substituent. The dihydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications.
Properties
CAS No. |
17124-75-3 |
|---|---|
Molecular Formula |
C9H21Cl2N3S |
Molecular Weight |
274.25 g/mol |
IUPAC Name |
2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-N,N-diethylethanamine;dihydrochloride |
InChI |
InChI=1S/C9H19N3S.2ClH/c1-3-12(4-2)7-8-13-9-10-5-6-11-9;;/h3-8H2,1-2H3,(H,10,11);2*1H |
InChI Key |
ZLATURUIJRWUAV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCSC1=NCCN1.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imidazoline, 2-((2-(diethylamino)ethyl)thio)-, dihydrochloride typically involves the condensation of 1,2-diamines with nitriles or esters. . The reaction conditions are crucial for the successful formation of the imidazoline ring.
Industrial Production Methods
Industrial production of imidazolines often involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Imidazoline, 2-((2-(diethylamino)ethyl)thio)-, dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imidazoline ring to imidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pH .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, imidazole derivatives, and substituted imidazolines. These products have diverse applications in various fields .
Scientific Research Applications
2-Imidazoline, 2-((2-(diethylamino)ethyl)thio)-, dihydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Imidazoline, 2-((2-(diethylamino)ethyl)thio)-, dihydrochloride involves its interaction with specific molecular targets and pathways. For example, imidazolines can act as small-molecule antagonists of MDM2, binding to the p53-binding pocket and activating the p53 pathway in cancer cells. This leads to cell cycle arrest, apoptosis, and growth inhibition of tumor cells . The compound’s effects on other pathways and targets are still under investigation.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Comparison with 2-Imidazoline, 2-Benzyl-, Hydrochloride (CAS 59-97-2)
- Structural Differences: The target compound substitutes the benzyl group in 2-benzylimidazoline with a diethylaminoethylthio moiety. The dihydrochloride salt (target) vs. monohydrochloride (benzyl derivative) may influence solubility and stability.
- Functional Implications: The benzyl group in CAS 59-97-2 enhances lipophilicity, favoring membrane penetration, whereas the diethylaminoethylthio group in the target compound may improve water solubility and receptor-binding specificity .
Comparison with 2-(2-Aminoethyl)benzimidazole Dihydrochloride (CAS 4499-07-4)
- Core Structure :
- The target compound has a saturated imidazoline ring, whereas benzimidazole derivatives (e.g., CAS 4499-07-4) feature a fused benzene-imidazole ring system, conferring aromaticity and planar rigidity.
- Substituent Effects: The diethylaminoethylthio group in the target compound contrasts with the primary amine in benzimidazole derivatives. This difference may alter pharmacokinetics, such as metabolic stability or transporter affinity .
Comparison with 2-Amino-4-imino-2-thiazoline Hydrochloride (CAS 36518-76-0)
- Heterocycle Variation :
- Thiazoline (sulfur and nitrogen in the ring) vs. imidazoline (two nitrogens in the ring). Thiazoline derivatives often exhibit distinct electronic properties and binding affinities due to sulfur’s electronegativity.
- Applications :
Comparison with Histamine Dihydrochloride
- Ring Saturation: Histamine (imidazole ring, unsaturated) vs. the target compound (imidazoline, saturated).
- Biological Activity: Histamine primarily targets H1–H4 receptors, while imidazolines are linked to α2-adrenergic and imidazoline I1/I2 receptors. The diethylaminoethylthio group may confer selectivity for non-histaminergic pathways .
Data Table: Key Properties of Compared Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | Salt Form |
|---|---|---|---|---|---|
| 2-Imidazoline, 2-((2-(diethylamino)ethyl)thio)-, dihydrochloride | Not provided | Likely C₉H₁₈N₃S·2HCl | ~290–310 (est.) | Diethylaminoethylthio | Dihydrochloride |
| 2-Imidazoline, 2-benzyl-, hydrochloride | 59-97-2 | C₁₀H₁₂N₂·HCl | 200.68 | Benzyl | Monohydrochloride |
| 2-(2-Aminoethyl)benzimidazole dihydrochloride | 4499-07-4 | C₉H₁₁N₃·2HCl | 234.13 | Primary amine, benzimidazole core | Dihydrochloride |
| 2-Amino-4-imino-2-thiazoline hydrochloride | 36518-76-0 | C₃H₅N₃S·HCl | 151.61 | Thiazoline core, imino group | Hydrochloride |
| Histamine dihydrochloride | 56-92-8 | C₅H₉N₃·2HCl | 184.07 | Imidazole core, ethylamine side chain | Dihydrochloride |
Research Findings and Implications
- Solubility and Bioavailability: The dihydrochloride salt form of the target compound likely enhances aqueous solubility compared to neutral or monohydrochloride analogs, facilitating intravenous administration .
- Receptor Specificity: The diethylaminoethylthio substituent may reduce off-target interactions compared to benzyl or simple amine-substituted imidazolines, as seen in studies of analogous compounds .
- Synthetic Challenges : Evidence from thiazoline and benzimidazole syntheses (e.g., phosphorus pentachloride-mediated reactions) suggests that the target compound’s sulfur-containing side chain may require specialized coupling reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
